molecular formula C26H32F3N3O2S B095392 Oxaflumazine CAS No. 16498-21-8

Oxaflumazine

Cat. No. B095392
CAS RN: 16498-21-8
M. Wt: 507.6 g/mol
InChI Key: GXCXYCOOYDMQOK-UHFFFAOYSA-N
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Description

Stereoselective Synthesis Analysis

The synthesis of polysubstituted piperazines and oxopiperazines is a significant area of research due to their prevalence in pharmaceutical agents and the impact of substituents on their biological activity. Efficient routes for controlling substitution patterns are crucial for structure-activity relationship (SAR) studies. A notable approach to the stereoselective synthesis of these compounds involves using natural amino acids as starting materials. An efficient and scalable route has been developed for orthogonally protected 2-oxopiperazines using diamines as key intermediates. The resulting heterocycles can be elaborated diastereoselectively by metalation and reaction with electrophiles, leading to anti 3,5-disubstituted-oxopiperazines. Additionally, both piperazines and tetrahydropyrazines can be prepared via reduction of 2-oxopiperazines, with the outcome dependent on the reaction conditions. The synthesis of cyclopropane-containing analogs, 2,5-diaza-bicyclo[4.1.0]heptanes, has also been achieved through the Simmons-Smith reaction on enantiomerically enriched dihydro-2H-pyrazines .

Molecular Structure Analysis

Oxazines, including oxopiperazines, are an important class of heterocycles derived from benzene by substituting carbon and hydrogen atoms with nitrogen and oxygen. The molecular structure of these compounds is crucial for their extensive biological activities. Oxazine derivatives have been recognized for their sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities. The molecular switches of oxazine-based compounds exhibit contrasts in both linear and second-order nonlinear optical properties, which are significantly enhanced when the substituent is a donor group. The cleavage of the C-O bond in these compounds is acido-triggered, leading to an open form with larger first hyperpolarizabilities and smaller excitation energies compared to the closed form .

Chemical Reactions Analysis

Oxazine-based compounds are multiaddressable, multistate, and multifunctional molecular switches. The switching properties are particularly pronounced when the substituent is a donor group. The acido-triggered cleavage of the C-O bond at the junction of the indole and oxazine cycles leads to an open form characterized by larger first hyperpolarizabilities and smaller excitation energies than in the closed form. Ab initio calculations have been used to interpret the role of the substituent and have shown that oxazines with donor groups not only have larger hyperpolarizabilities but also exhibit larger opening-induced charge transfer and a reduction of the bond length alternation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazines are influenced by their molecular structure and the nature of their substituents. Oxazines with donor groups have been found to have larger first hyperpolarizabilities and contrast ratios, as well as smaller excitation energies. The open forms of these compounds, which can be protonated or zwitterionic, show similarities in their long-wavelength UV/vis absorption spectra. However, their first hyperpolarizabilities can vary significantly depending on the substituent. The zwitterionic open forms, in particular, present two NLOphores, which can either reinforce or cancel each other's β tensor, depending on the substituent .

Scientific Research Applications

  • Oxazole derivatives, including Oxaflumazine, have been studied for their wide spectrum of biological activities. These activities have drawn global attention, leading to the synthesis and screening of various oxazole derivatives for their therapeutic potentials in medicinal applications (Kakkar & Narasimhan, 2019).

  • Oxazine derivatives, which may be chemically related to Oxaflumazine, have shown enhanced anticancer activity in vivo. Studies have characterized these effects, specifically examining the inhibitory effects of oxazine derivatives of γ-tocotrienol and δ-tocotrienol on tumor growth and their association with a reduction in cell proliferation and survival markers (Ananthula et al., 2014).

  • Research on oxazole scaffolds, similar to Oxaflumazine, highlights their presence in various natural and synthetic pharmacologically active compounds. These compounds demonstrate a wide range of pharmacological profiles, including anticancer, anti-Alzheimer's, anti-hyperglycemic, and anti-inflammatory properties, and have been subject to both preclinical and clinical evaluations (Kaur et al., 2018).

  • Piperazine, a core structure in some oxazolidinones, is found in various biologically active compounds, including antidepressants and antipsychotics. Piperazine-based compounds, potentially similar to Oxaflumazine, have applications in biological systems with diverse properties such as antihistamine, anticancer, and antimicrobial properties (Kant & Maji, 2020).

  • Oxazine compounds, including possibly Oxaflumazine, have been used in pharmacy, medicine, and other biological applications, showing activities such as antiplatelet aggregation, antidiabetic, and antidepressant effects (Al Ajely, 2019).

properties

IUPAC Name

10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCXYCOOYDMQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167829
Record name Oxaflumazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxaflumazine

CAS RN

16498-21-8
Record name 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16498-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaflumazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaflumazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAFLUMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME957NZRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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